molecular formula C6H14N2O B13678446 rel-(3R,4R)-N3,N3-dimethyloxolane-3,4-diamine

rel-(3R,4R)-N3,N3-dimethyloxolane-3,4-diamine

Cat. No.: B13678446
M. Wt: 130.19 g/mol
InChI Key: IUMNKTUVNOMOMG-UHFFFAOYSA-N
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Description

(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine is a chiral organic compound with significant potential in various fields of scientific research. This compound is characterized by its tetrahydrofuran ring structure, which is substituted with two amine groups and two methyl groups. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted tetrahydrofuran derivative. The reaction conditions often include the use of a chiral rhodium or ruthenium catalyst, hydrogen gas, and a solvent like ethanol or methanol. The reaction is carried out under mild temperatures and pressures to achieve high enantioselectivity.

Industrial Production Methods

For industrial-scale production, the synthesis of (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of immobilized chiral catalysts on solid supports can facilitate the separation and reuse of catalysts, reducing costs and environmental impact. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.

Major Products Formed

    Oxidation: Imines, oximes.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-3-Fluorooxan-4-amine hydrochloride
  • (3R,4R)-3-Hydroxy-4-(hydroxymethyl)-1-[(4-oxo-4,4a,5-trihydroxy-2,3-dihydro-1H-pyrrol-1-yl)methyl]pyrrolidine-2,5-dione
  • (3R,4R)-3-Chloro-4-methylheptane

Uniqueness

(3R,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-N,3-N-dimethyloxolane-3,4-diamine

InChI

InChI=1S/C6H14N2O/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4,7H2,1-2H3

InChI Key

IUMNKTUVNOMOMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1COCC1N

Origin of Product

United States

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